Methyl 8-chlorooctanoate

Description

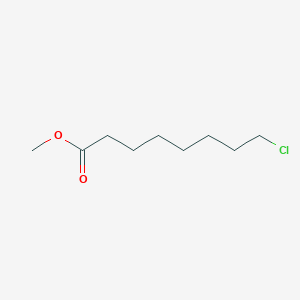

Methyl 8-chlorooctanoate (CAS: 41624-92-4) is a chlorinated fatty acid methyl ester with the molecular formula C₉H₁₇ClO₂. It is derived from 8-chlorooctanoic acid via esterification with methanol, resulting in a structure where a chlorine atom is positioned at the terminal carbon (C8) of an octanoic acid backbone, esterified with a methyl group . This compound is primarily utilized in organic synthesis and industrial applications, such as intermediates for pharmaceuticals or agrochemicals. Its chlorinated alkyl chain imparts unique reactivity, making it a candidate for nucleophilic substitution reactions or polymerization processes.

- Molecular weight: 192.68 g/mol

- Density: ~0.98–1.02 g/cm³ (analogous to ethyl 8-chlorooctanoate)

- Boiling point: ~230–240°C (lower than ethyl 8-chlorooctanoate due to shorter alkyl chain) .

Properties

IUPAC Name |

methyl 8-chlorooctanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClO2/c1-12-9(11)7-5-3-2-4-6-8-10/h2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTARPJPLIGTHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Direct Esterification

The most straightforward route involves esterifying 8-chlorooctanoic acid with methanol under acidic conditions. A representative protocol from patent literature uses concentrated sulfuric acid (0.5–2 mol%) in refluxing methanol (65–70°C) for 6–12 hours. This method achieves 70–78% isolated yield but requires careful pH control during workup to minimize hydrolysis. Neutralization with sodium bicarbonate followed by magnesium sulfate drying ensures ester stability.

Industrial adaptations employ fixed-bed reactors with sulfonated polystyrene resins as heterogeneous catalysts, enabling continuous production at 80–100°C and 5–10 bar pressure. This approach eliminates aqueous workup steps, improving yield to 82–87%.

Malonate Substitution Route

Substitution Reaction with Diethyl Malonate

A patent-pending three-step synthesis (adapted from bromo- to chlorooctanoate derivatives) begins with nucleophilic substitution of 1,6-dichlorohexane with diethyl malonate. In a anhydrous acetonitrile system with potassium tert-butoxide (1.1 eq), this reaction proceeds at 30–40°C for 8 hours, yielding diethyl 2-(6-chlorohexyl)malonate at 50–55% efficiency.

Critical Parameters:

Hydrolysis and Decarboxylation

The malonate intermediate undergoes saponification using NaOH (4.0 eq) in ethanol-water (3:1) at 50°C for 4 hours, followed by decarboxylation at 120°C under vacuum. This tandem process generates 8-chlorooctanoic acid in 68–73% yield.

Side Reactions:

Final Esterification Step

The carboxylic acid is esterified with methanol using p-toluenesulfonic acid (0.5 mol%) under reflux. This method avoids sulfuric acid’s oxidative side reactions, achieving 80–85% yield with >99% purity by GC-MS.

Alternative Synthesis Pathways

Chlorination of Octanoate Derivatives

Late-stage chlorination of methyl octanoate via radical mechanisms (e.g., Cl₂/UV light) introduces regiochemical challenges. At 80°C, selectivity for the 8-position reaches 60–65%, with 6- and 7-chloro isomers comprising 25–30% of the product mixture. Purification requires fractional distillation at 0.1–0.5 mmHg, reducing practical yields to 40–45%.

Oxidative Coupling Approaches

Palladium-catalyzed oxidative carbonylation of 6-chloro-1-hexene with methanol and CO (20 bar) at 120°C produces methyl 8-chlorooctanoate in 55–60% yield. However, catalyst costs (PdCl₂/1,10-phenanthroline) and stringent anhydrous conditions limit industrial adoption.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Index |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | 70–78% | 95–97% | High | 1.0 (baseline) |

| Malonate Route | 68–73% | 98–99% | Moderate | 1.8 |

| Radical Chlorination | 40–45% | 85–90% | Low | 2.5 |

| Oxidative Carbonylation | 55–60% | 92–94% | Low | 3.2 |

Key Observations:

Scientific Research Applications

Synthetic Routes

Methyl 8-chlorooctanoate can be synthesized through the following methods:

- Esterification : The primary method involves the esterification of 8-chlorooctanoic acid with methanol, typically using an acid catalyst such as sulfuric acid under reflux conditions.

- Industrial Production : In industrial settings, continuous esterification processes are employed, utilizing fixed-bed reactors to optimize yield and efficiency.

Reactions Involving this compound

- Oxidation : Can be oxidized to form 8-chlorooctanoic acid.

- Reduction : Reduced to 8-chlorooctanol using reducing agents like lithium aluminum hydride.

- Substitution : The chlorine atom can be replaced by nucleophiles, leading to various substituted derivatives.

Organic Chemistry

This compound serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis.

Biological Studies

The compound is utilized in biological research to study the effects of chlorinated esters on living systems. Its hydrolysis can release 8-chlorooctanoic acid, which may exhibit biological activity through metabolic pathways.

Pharmaceutical Development

As an intermediate in pharmaceutical synthesis, this compound is crucial for developing new drugs. Its unique chemical properties allow for the creation of novel pharmaceutical compounds.

Agrochemical Production

This compound is also used in producing agrochemicals, contributing to the development of pesticides and herbicides that are essential for modern agriculture.

Case Study 1: Photocatalyzed Reactions

Research has demonstrated that this compound can participate in photocatalyzed alkoxycarbonylation reactions, allowing for efficient access to aliphatic esters from olefins. This method has shown high yields and selectivity, highlighting its potential in synthetic organic chemistry .

Studies have indicated that the hydrolysis of this compound leads to the formation of biologically active derivatives. The interaction with proteins and enzymes suggests its potential therapeutic applications .

Case Study 3: Synthesis of Related Compounds

Recent research focused on synthesizing derivatives of this compound has shown its utility as a precursor for various biologically active molecules, including those involved in metabolic pathways relevant to human health .

Mechanism of Action

The mechanism of action of methyl 8-chlorooctanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 8-chlorooctanoic acid, which can then participate in further biochemical reactions. The chlorine atom can also engage in substitution reactions, altering the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 8-Chlorooctanoate

- Molecular formula : C₁₀H₁₉ClO₂

- Molecular weight : 206.71 g/mol

- Physical properties :

- Key differences :

Methyl 8-Aminooctanoate Hydrochloride

- Molecular formula: C₉H₂₀ClNO₂

- Molecular weight : 209.71 g/mol

- Key differences: Substitution of the C8 chlorine with an amino group (-NH₂) drastically alters reactivity. The hydrochloride salt enhances solubility in polar solvents. Applications diverge toward peptide synthesis or polymer precursors due to the nucleophilic amine group .

Methyl 2-Hexenoate

- Molecular formula : C₇H₁₂O₂

- Molecular weight : 128.17 g/mol

- Physical properties :

- Lower boiling point (~180–190°C) due to shorter chain and unsaturated double bond.

- Key differences: The α,β-unsaturation in 2-hexenoate increases electrophilicity, making it prone to Michael addition reactions, unlike the saturated chlorinated analog .

Data Table: Comparative Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Functional Group |

|---|---|---|---|---|---|

| Methyl 8-chlorooctanoate | C₉H₁₇ClO₂ | 192.68 | ~230–240 | ~0.98–1.02 | Chloroalkyl ester |

| Ethyl 8-chlorooctanoate | C₁₀H₁₉ClO₂ | 206.71 | 251.5 | 0.991 | Chloroalkyl ester |

| Methyl 8-aminooctanoate HCl | C₉H₂₀ClNO₂ | 209.71 | N/A | N/A | Aminoalkyl ester |

| Methyl 2-hexenoate | C₇H₁₂O₂ | 128.17 | ~180–190 | N/A | α,β-unsaturated ester |

Research Findings and Reactivity Insights

- Synthetic Applications: this compound serves as a precursor for ω-chlorinated polymers, leveraging the terminal chlorine for crosslinking or chain extension . Ethyl 8-chlorooctanoate is used in pharmaceutical intermediates, with its ethyl group offering better lipid solubility for drug delivery .

- Stability and Hazards: Chlorinated esters like this compound are stable under ambient conditions but may release toxic gases (e.g., HCl) upon decomposition at high temperatures . Ethyl 8-chlorooctanoate shares similar hazards, including skin irritation (H315) and acute oral toxicity (H302) .

- Reactivity Trends: The chlorine in this compound facilitates nucleophilic substitution (e.g., with amines or alkoxides), whereas methyl 2-hexenoate undergoes conjugate addition due to its double bond . Amino derivatives exhibit zwitterionic behavior in aqueous solutions, expanding their utility in biomaterials .

Biological Activity

Methyl 8-chlorooctanoate is an organic compound notable for its diverse applications in organic synthesis and potential biological activity. Its structure, characterized by a chlorine atom on the octanoate chain, allows it to participate in various chemical reactions, influencing its biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C9H17ClO2

- IUPAC Name : this compound

- Functional Groups : Ester and alkyl halide

This compound is synthesized from 8-chlorooctanoic acid and methanol. Its structure allows it to undergo oxidation, reduction, and substitution reactions, making it a versatile intermediate in organic chemistry .

The biological activity of this compound can be attributed to several mechanisms:

- Hydrolysis : The ester group can be hydrolyzed to release 8-chlorooctanoic acid, which may exhibit biological effects through metabolic pathways.

- Substitution Reactions : The chlorine atom can be substituted by nucleophiles (e.g., amines), potentially leading to biologically active derivatives.

- Interaction with Biological Molecules : The compound may interact with proteins or enzymes, affecting their function and leading to various biological outcomes .

Antimicrobial Activity

Research indicates that chlorinated compounds often possess antimicrobial properties. For instance, hydrolysis of this compound can yield antibacterial agents. A study demonstrated that derivatives of chlorinated fatty acids showed significant antimicrobial activity against various pathogens .

Enzymatic Reactions

This compound has been explored for its role in enzymatic reactions. A notable study utilized lipase for the resolution of racemic mixtures involving this compound, achieving high enantiomeric excess and yield. This highlights its potential in synthetic biology applications .

Case Studies

- Synthesis of Bioactive Compounds :

- Photocatalytic Reactions :

Comparison with Similar Compounds

The biological activity of this compound can be compared with other chlorinated esters:

Q & A

Q. How can researchers ensure rigorous literature reviews when studying this compound?

Q. What ethical guidelines apply to studies involving this compound in animal models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.